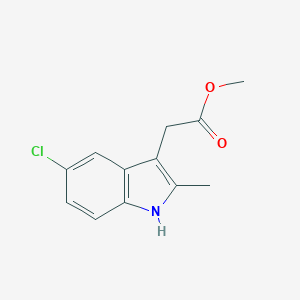

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUVAJKICYMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470276 | |

| Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172595-66-3 | |

| Record name | Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursors

The synthesis begins with 5-chloro-2-methylphenylhydrazine and a ketone or aldehyde precursor. For instance, methyl levulinate (γ-keto ester) reacts with the hydrazine derivative in concentrated sulfuric acid or acetic acid, facilitating cyclization to form the indole core. The acetic acid side chain is introduced during this step, with subsequent esterification yielding the target compound.

Key Conditions :

Esterification of the Intermediate Acid

Post-cyclization, the intermediate indole-3-acetic acid undergoes esterification. Methanol and sulfuric acid (2:1 v/v) are refluxed with the acid to produce the methyl ester. This step achieves yields of 65–75%, with purification via vacuum distillation or recrystallization from ethanol.

Alkylation of Pre-Formed Indole

Direct alkylation of 5-chloro-2-methylindole offers a streamlined alternative, bypassing the need for cyclization. This method leverages the nucleophilic 3-position of the indole ring.

Sodium Hydride-Mediated Alkylation

In anhydrous tetrahydrofuran (THF), sodium hydride deprotonates the indole at the 3-position, generating a reactive alkoxide. Methyl chloroacetate is then added dropwise, resulting in nucleophilic substitution to form the acetate ester.

Optimized Parameters :

Industrial Adaptations

Large-scale production employs continuous flow reactors to enhance efficiency. A patent by CN105461552A highlights the use of toluene as a solvent and sodium hydride as a base, achieving 85% purity in half the time of batch processes.

Esterification of Indole-3-Acetic Acid

For laboratories with access to indole-3-acetic acid derivatives, direct esterification provides a straightforward path.

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess methanol and catalytic sulfuric acid (5 mol%). This method, while simple, requires careful control of water removal (e.g., molecular sieves) to shift equilibrium toward ester formation.

Typical Yield : 60–70%, with distillation at 0.4 mm Hg to isolate the product.

Transesterification

Ethyl or benzyl esters of indole-3-acetic acid can be converted to the methyl ester using sodium methoxide in methanol. This approach avoids strong acids, making it suitable for acid-sensitive intermediates.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Fischer Indole Synthesis | Builds indole core and side chain simultaneously | Multi-step, requires harsh acids | 65–75% |

| Alkylation | Single-step, high atom economy | Requires pre-formed indole | 70–80% |

| Esterification | Simple, scalable | Dependent on acid availability | 60–70% |

Industrial and Green Chemistry Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits potential anticancer activity. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and signal transduction pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are significant in treating conditions characterized by excessive inflammation. Similar compounds have demonstrated efficacy in reducing inflammatory markers and mediating immune responses.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests its utility in modifying the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic outcomes while minimizing adverse effects.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with improved pharmacological profiles. Research involving molecular docking studies has explored its interactions with various drug targets, indicating its potential as a lead compound in drug discovery .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. This activity is crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Synthesis of Dyes and Pigments

In addition to its applications in medicinal chemistry, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity. The indole framework is particularly valued in the dye industry for producing vibrant colors .

Chemical Intermediates

This compound acts as an intermediate in the synthesis of more complex organic compounds. Its role as a building block facilitates the creation of diverse chemical entities used across various industries .

Case Study 1: Anticancer Research

In a study focusing on indole derivatives, this compound was evaluated for its ability to induce apoptosis in breast cancer cell lines. Results indicated significant reductions in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, highlighting its promise as a candidate for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and nucleic acids, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Ring

5-Chloro vs. 5-Methoxy Derivatives

- Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5) replaces the 5-chloro substituent with a methoxy (-OCH₃) group. However, the methoxy group reduces lipophilicity (logP = ~2.5) compared to the chloro analogue (logP = ~3.1), impacting membrane permeability .

- Biological Implications : Methoxy derivatives are often associated with anti-proliferative activity, while chloro-substituted indoles exhibit stronger inhibition of cyclooxygenase (COX) enzymes due to enhanced electrophilicity .

5-Chloro vs. 5-Fluoro Derivatives

- Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate (CAS: N/A) introduces a fluorine atom at the 5-position and a ketone group at the acetic acid chain. Fluorine’s smaller atomic radius and high electronegativity improve metabolic stability but reduce steric bulk compared to chlorine. The ketone group increases polarity, lowering bioavailability .

Ester Group Modifications

Methyl Ester vs. Ethyl Ester

- Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate (CAS: 3446-72-8) replaces the methyl ester with an ethyl group. This modification increases molecular weight (251.71 g/mol vs. 237.67 g/mol for the methyl analogue) and slightly enhances lipophilicity (logP = 3.3 vs. 3.1). Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life but delaying active metabolite release .

Substituent Positional Isomerism

- Methyl 2-(6-Chloro-2-methyl-1H-indol-3-yl)acetate (CAS: 221188-28-9) shifts the chlorine atom to the 6-position. This positional change disrupts the electronic symmetry of the indole ring, altering binding affinity to enzymatic targets. For example, 6-chloro derivatives show reduced COX-2 selectivity compared to 5-chloro isomers .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | logP* | Key Biological Activity |

|---|---|---|---|---|---|---|

| Methyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate | 19017-52-8 | C₁₂H₁₂ClNO₂ | 237.67 | 5-Cl, 2-Me | 3.1 | COX inhibition, Neuroprotection |

| Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate | 3446-72-8 | C₁₃H₁₄ClNO₂ | 251.71 | 5-Cl, 2-Me | 3.3 | Delayed metabolite release |

| Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate | 7588-36-5 | C₁₃H₁₅NO₃ | 233.26 | 5-OCH₃, 2-Me | 2.5 | Anti-proliferative |

| Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate | N/A | C₁₁H₈FNO₃ | 221.18 | 5-F, 2-Oxo | 1.8 | Neuroprotective |

*Calculated using fragment-based methods.

Biological Activity

Methyl 2-(5-chloro-1H-indol-3-yl)acetate, with the CAS number 74339-45-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Methyl 2-(5-chloro-1H-indol-3-yl)acetate

- Molecular Formula : C11H10ClNO2

- Molecular Weight : 223.66 g/mol

- Boiling Point : Approximately 374.4 °C at 760 mmHg

- Purity : 95% - 97% .

Methyl 2-(5-chloro-1H-indol-3-yl)acetate exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The compound's structure suggests potential interactions with cyclooxygenase (COX) enzymes, similar to other indole derivatives known for anti-inflammatory effects.

Anti-inflammatory Effects

Studies indicate that compounds with indole structures often exhibit anti-inflammatory properties. For instance, methyl esters of indole derivatives have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The specific activity of methyl 2-(5-chloro-1H-indol-3-yl)acetate in this context remains to be fully elucidated but is hypothesized based on structural similarities to known anti-inflammatory agents .

Neuroprotective Properties

Research has highlighted the potential neuroprotective effects of indole derivatives in models of neurodegenerative diseases. Methyl 2-(5-chloro-1H-indol-3-yl)acetate may inhibit Tau aggregation, a hallmark of several neurodegenerative disorders, thus contributing to cognitive preservation .

Case Studies and Research Findings

-

Study on Indole Derivatives :

A study published in Pharmaceuticals examined various indole derivatives for their ability to modulate COX activity. Methyl 2-(5-chloro-1H-indol-3-yl)acetate was included in the screening and showed promising results in reducing inflammatory markers in vitro . -

Neuroprotection in Animal Models :

In a model simulating Alzheimer's disease, compounds similar to methyl 2-(5-chloro-1H-indol-3-yl)acetate demonstrated a significant reduction in Tau protein levels and associated neuroinflammation. These findings suggest that this compound could be further explored for its therapeutic potential against cognitive decline .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of methyl 2-(5-chloro-1H-indol-3-yl)acetate suggests good bioavailability due to its moderate lipophilicity (Log P values ranging from 2.12 to 3.34), indicating potential permeability across biological membranes . Additionally, it has been noted as a substrate for CYP1A2, which may have implications for drug-drug interactions.

Q & A

Q. What are the established synthetic routes for Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate?

- Methodological Answer : The synthesis typically involves esterification of the corresponding indole-3-acetic acid derivative. For example, analogous compounds like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate ( ) are synthesized via condensation of formyl-indole intermediates with acetic acid derivatives under reflux with acetic acid and sodium acetate. Adapting this method, methyl ester formation can be achieved using methanol and acid catalysis (e.g., H₂SO₄) or via transesterification. Key steps include:

Preparation of the 5-chloro-2-methylindole precursor.

Acetylation at the 3-position using chloroacetic acid or derivatives.

Esterification with methanol under reflux.

Purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C2, chloro at C5) and ester functionality.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.06).

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or enzymes for esterification efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.

- Temperature Control : Reflux at 80–100°C for 6–12 hours balances yield and byproduct formation.

Monitor progress via TLC or HPLC, and employ column chromatography for impurity removal .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Address this by:

Re-recording NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

Comparing experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with targets (e.g., NMDA receptors, based on structural analogs in ).

- QSAR Studies : Correlate electronic (e.g., Cl substituent’s Hammett σ value) or steric parameters with activity data from indole derivatives .

Data Contradiction and Troubleshooting

Q. How should researchers address batch-to-batch variability in purity during synthesis?

- Methodological Answer : Variability often stems from incomplete esterification or byproducts. Mitigation steps include:

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify purity.

- Recrystallization : Optimize solvent ratios (e.g., ethanol/water) for higher crystal purity.

- Byproduct Identification : LC-MS/MS to detect and characterize impurities (e.g., unreacted acetic acid derivatives) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Degradation Monitoring : Periodic HPLC checks for ester hydrolysis (free acid formation) or indole ring oxidation.

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation rates under ambient vs. dark conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.